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molecular formula C17H14BrN3O2S B601850 Lesinurad CAS No. 878672-00-5

Lesinurad

Cat. No. B601850
M. Wt: 404.3 g/mol
InChI Key: FGQFOYHRJSUHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524754B2

Procedure details

Sodium hydroxide solution (2M aqueous, 33.7 mL, 67 mmol, 2 eq) was added to a suspension of 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)-N-(2-chloro-4-sulfamoylphenyl)acetamide (prepared by previously published procedures, see US 2009/0197825; 20 g, 34 mmol) in ethanol (200 mL) and the mixture heated at reflux for 4 hours. Charcoal (10 g) was added, the mixture stirred at room temperature for 12 hours and the charcoal removed by filtration. The charcoal was washed several times with ethanol and the filtrate then concentrated. Water (200 mL) was added and then concentrated to approx. one third volume to remove all ethanol. Water (200 mL) and ethyl acetate (250 mL) were added, the mixture stirred vigorously for 15 min and the organic layer removed. The aqueous layer was cooled to 0° C. and acidified by treatment with HCl (1N) resulting in the formation of a cloudy oily precipitate. The mixture was extracted with ethyl acetate (3×) and the combined organic extracts dried over sodium sulfate and concentrated to give 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid as an off white solid (11.2 g, 82%).
Quantity
33.7 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[Br:3][C:4]1[N:5]([C:25]2[C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:28]([CH:35]3[CH2:37][CH2:36]3)=[CH:27][CH:26]=2)[C:6]([S:9][CH2:10][C:11](NC2C=CC(S(=O)(=O)N)=CC=2Cl)=[O:12])=[N:7][N:8]=1.C>C(O)C>[Br:3][C:4]1[N:5]([C:25]2[C:34]3[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=3)[C:28]([CH:35]3[CH2:37][CH2:36]3)=[CH:27][CH:26]=2)[C:6]([S:9][CH2:10][C:11]([OH:1])=[O:12])=[N:7][N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
33.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N(C(=NN1)SCC(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)Cl)C1=CC=C(C2=CC=CC=C12)C1CC1
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by previously published procedures
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the charcoal removed by filtration
WASH
Type
WASH
Details
The charcoal was washed several times with ethanol
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate then concentrated
ADDITION
Type
ADDITION
Details
Water (200 mL) was added
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to remove all ethanol
ADDITION
Type
ADDITION
Details
Water (200 mL) and ethyl acetate (250 mL) were added
STIRRING
Type
STIRRING
Details
the mixture stirred vigorously for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the organic layer removed
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
resulting in the formation of a cloudy oily precipitate
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
BrC=1N(C(=NN1)SCC(=O)O)C1=CC=C(C2=CC=CC=C12)C1CC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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